LB-100

Description

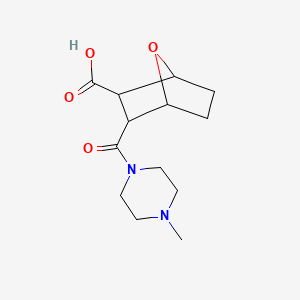

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQMLSGOTNKJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LB-100: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-100 is a first-in-class, water-soluble small molecule that acts as a competitive inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C).[1][2][3] While PP2A has traditionally been considered a tumor suppressor, its inhibition by this compound has paradoxically demonstrated potent anti-cancer effects, primarily through the sensitization of cancer cells to conventional therapies.[2][4][5] This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: PP2A Inhibition

This compound competitively binds to the catalytic subunit of PP2A, preventing the dephosphorylation of a multitude of downstream protein substrates.[2] This inhibition disrupts cellular homeostasis and leads to a cascade of events that render cancer cells more susceptible to cytotoxic treatments.

Chemosensitization and Radiosensitization

A primary therapeutic application of this compound is its ability to enhance the efficacy of chemotherapy and radiation.[2][4] Preclinical studies have consistently shown that this compound can sensitize a variety of cancer cell types to standard-of-care treatments.

Quantitative Data on Therapeutic Sensitization

| Cancer Type | Cell Line(s) | Combination Therapy | Effect | Reference |

| Pancreatic Cancer | Panc-1, MiaPaCa-2 | This compound + Radiation | Radiation Enhancement Ratios of 1.4 | [6] |

| Glioblastoma | U87 | This compound (2.5 µM) + Doxorubicin | Significant increase in cell death | [7] |

| Glioblastoma | GL261 (murine) | This compound + PD-1 Blockade | Significant improvement in survival vs. monotherapy | [1][8] |

| Medulloblastoma | MB xenografts | This compound + Cisplatin | Reversal of cisplatin resistance | [3] |

| Breast Cancer | MCF7 (TRAIL-resistant) | This compound (3 µM) + TRAIL (30 ng/ml) | Sensitization to TRAIL-mediated apoptosis | [9] |

Key Signaling Pathways and Cellular Processes Modulated by this compound

Disruption of the DNA Damage Response

This compound significantly impairs the ability of cancer cells to repair DNA damage induced by chemotherapy and radiation.[3][6] This is a critical component of its sensitizing effect.

-

Inhibition of Homologous Recombination (HR) Repair: this compound inhibits the ataxia-telangiectasia mutated (ATM) kinase, a key initiator of the DNA damage response. This leads to a reduction in the formation of Rad51 foci, which are essential for HR-mediated repair of double-strand breaks.[6]

-

Suppression of the p53 Pathway: this compound treatment leads to an increase in the phosphorylation of Mouse Double Minute 2 homolog (MDM2). Phosphorylated MDM2 promotes the degradation of p53, thereby suppressing the p53-mediated DNA damage response.[4]

Induction of Mitotic Catastrophe

By inhibiting PP2A, this compound can force senescent or arrested cancer cells to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[4][7]

-

G2/M Phase Accumulation: Treatment with this compound results in an accumulation of cells in the G2/M phase of the cell cycle.[10]

-

Aberrant Mitotic Protein Phosphorylation: Inhibition of PP2A leads to the hyperphosphorylation and activation of key mitotic proteins, including Polo-like kinase 1 (Plk1), Cyclin-dependent kinase 1 (Cdk1), and CDC25C, which promotes mitotic entry without proper DNA repair.[6]

Overcoming Multidrug Resistance

This compound has shown promise in reversing multidrug resistance (MDR), a major challenge in cancer therapy.

-

Downregulation of P-glycoprotein (P-gp): Studies in glioblastoma and non-small cell lung carcinoma cell lines have demonstrated that this compound can significantly reduce the expression of P-gp, a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[7][11] This leads to increased intracellular drug accumulation and enhanced cytotoxicity.

Immunomodulatory Effects

Emerging evidence suggests that this compound can modulate the tumor microenvironment and enhance anti-tumor immunity.[1][6][8]

-

Enhanced T-cell Infiltration and Function: In a syngeneic glioma model, the combination of this compound and PD-1 blockade led to increased infiltration of CD8+ T cells with enhanced effector function.[1][8]

-

Cytokine Production: this compound promotes the production of cytokines that can contribute to a more robust anti-tumor immune response.[6]

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound. For full details, including specific reagent concentrations and catalog numbers, consulting the primary research articles is recommended.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of human cancer cell lines have been used, including pancreatic (Panc-1, MiaPaCa-2), glioblastoma (U87, U251, GL261), breast (MCF7, MDA-MB-231), and medulloblastoma cell lines.[1][3][6][9]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., water or DMSO) and added to the cell culture medium at various concentrations (typically ranging from 1 to 10 µM) for specified durations.[4][6][9]

Clonogenic Survival Assay (for Radiosensitization)

-

Cells are seeded in 6-well plates at a density that allows for the formation of distinct colonies.

-

After allowing the cells to attach, they are treated with this compound (or vehicle control) for a specified period (e.g., 2 hours) prior to irradiation.

-

Cells are irradiated with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

The medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing ≥50 cells are counted, and the surviving fraction is calculated. The radiation enhancement ratio is determined from the survival curves.[6]

Western Blot Analysis

-

Cells are treated with this compound and/or other agents as required.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ATM, Rad51, p-MDM2, p53, p-Plk1, p-Cdk1, cleaved caspase-3, PARP, P-gp).

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle:

-

Treated cells are harvested, washed, and fixed in cold 70% ethanol.

-

Cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]

-

-

Apoptosis:

-

Treated cells are harvested and stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.[10]

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for human cancer cell line xenografts. Syngeneic models (e.g., C57BL/6 mice for GL261 glioma cells) are used for immunotherapy studies.[1][6]

-

Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically (e.g., intracranial injection for glioblastoma models) into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy/radiation alone, combination therapy). This compound is typically administered via intraperitoneal or intravenous injection.[1][6]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For orthotopic models, tumor growth can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.[1]

-

Endpoint: The study is terminated when tumors reach a predetermined size or when the animals show signs of morbidity. Survival is also a key endpoint in many studies.[1]

Conclusion

This compound represents a novel therapeutic strategy that targets the fundamental cellular processes regulated by PP2A. Its primary mechanism of action revolves around the sensitization of cancer cells to DNA-damaging agents by crippling their DNA repair capabilities and inducing mitotic catastrophe. Furthermore, its ability to overcome multidrug resistance and modulate the tumor immune microenvironment expands its potential clinical utility. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound as a promising adjunct in cancer therapy.

References

- 1. Inhibition of Protein Phosphatase-2A with this compound Enhances Antitumor Immunity Against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of protein phosphatase 2A radiosensitizes pancreatic cancers by modulating CDC25C/CDK1 and homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paradoxical action of PP2A inhibition and its potential for therapeutic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of protein phosphatase 2A inhibition on radiosensitivity of nasopharyngeal carcinoma [egh.net.cn]

- 8. Inhibition of protein phosphatase-2A with this compound enhances antitumor immunity against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PP2A as the Main Node of Therapeutic Strategies and Resistance Reversal in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. mdpi.com [mdpi.com]

The Role of LB-100 in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-100 is a first-in-class, water-soluble small molecule that acts as a potent inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A).[1][2] Traditionally viewed as a tumor suppressor, the inhibition of PP2A has emerged as a novel therapeutic strategy in oncology. By targeting PP2A, this compound disrupts critical cellular processes in cancer cells, leading to enhanced efficacy of conventional cancer therapies. This technical guide provides an in-depth overview of the function of this compound in oncology research, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the catalytic subunit of PP2A.[2] This inhibition leads to a cascade of downstream effects that render cancer cells more susceptible to cytotoxic treatments. Notably, this compound has also been shown to inhibit another serine/threonine phosphatase, PPP5C, which may contribute to its overall anti-tumor activity.[3]

The key consequences of PP2A inhibition by this compound in cancer cells include:

-

Abrogation of DNA Damage Checkpoints: this compound prevents the dephosphorylation of key proteins involved in cell cycle checkpoints, such as Chk1.[4] This forces cancer cells with damaged DNA to proceed through the cell cycle, leading to a form of cell death known as mitotic catastrophe.[2][4]

-

Impairment of DNA Repair: By interfering with the DNA damage response, this compound inhibits the repair of DNA lesions induced by chemotherapy and radiation.[1]

-

Sensitization to Apoptosis: this compound can lower the threshold for apoptosis in cancer cells, making them more sensitive to programmed cell death induced by other agents.[4]

-

Modulation of Oncogenic Signaling Pathways: PP2A regulates multiple signaling pathways crucial for cancer cell survival and proliferation, including the Akt and mTOR pathways. Inhibition of PP2A by this compound can disrupt these pathways, further contributing to its anti-cancer effects.

-

Enhancement of Immunotherapy: Emerging evidence suggests that this compound can promote the production of neoantigens and enhance T-cell proliferation, thereby potentially increasing the effectiveness of immune checkpoint inhibitors.[5]

Preclinical Efficacy

Extensive preclinical studies have demonstrated the potential of this compound as a chemosensitizing and radiosensitizing agent across a wide range of cancer types.

In Vitro Cytotoxicity

This compound has shown direct cytotoxic effects and has been shown to significantly enhance the cytotoxicity of various chemotherapeutic agents in numerous cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | Combination Agent | Combination Effect | Reference |

| BxPc-3 | Pancreatic Cancer | 0.85 | Doxorubicin | Synergistic | [1] |

| Panc-1 | Pancreatic Cancer | 3.87 | Doxorubicin | Antagonistic in vitro | [1] |

| SKOV-3 | Ovarian Cancer | 5 - 10.1 | Cisplatin | Sensitization | [1] |

| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | Cisplatin | Sensitization | [1] |

| Fibrosarcoma | Sarcoma | 4.36 | Doxorubicin | Synergistic | [1] |

| DAOY | Medulloblastoma | 2.9 | Cisplatin | Sensitization | [2] |

| D341 | Medulloblastoma | 1.9 | Cisplatin | Sensitization | [2] |

| D283 | Medulloblastoma | 0.9 | Cisplatin | Sensitization | [2] |

| DT7 | Glioblastoma | >10 | Adavosertib/Doxorubicin | Enhanced Cytotoxicity | [6] |

| TR159 | Non-Small Cell Lung Carcinoma | >10 | Adavosertib/Doxorubicin | Enhanced Cytotoxicity | [6] |

In Vivo Xenograft Studies

Animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition when this compound is combined with standard-of-care therapies.

| Cancer Type | Xenograft Model | Combination Therapy | Key Findings | Reference |

| Pancreatic Cancer | Panc-1 | Doxorubicin | Combination decreased tumor sizes by more than half compared to controls. | [1] |

| Hepatocellular Carcinoma | Not Specified | Cisplatin | Significant reduction in tumor volume with combination therapy (~1000 mm³ vs. 4500 mm³ in control). | [3] |

| Fibrosarcoma | Murine Fibrosarcoma | Doxorubicin | Combination led to significant tumor regression (<5 mm diameter vs. 1-1.5 cm in control) and prevented pulmonary metastases. | [1] |

| Nasopharyngeal Carcinoma | CNE1, CNE2 | Radiation (20 Gy) | Combination slowed tumor volume doubling time to ~27 days vs. ~9-10 days with radiation alone. Tumor weight was decreased by ~88% vs. control. | [6][7] |

| Glioblastoma | U251 | Radiation | Combination significantly enhanced tumor growth delay, with 60% of mice showing no tumor regrowth during the 200-day evaluation period. | [8] |

| Medulloblastoma | Intracranial | Cisplatin | Combination therapy significantly reduced tumor growth compared to cisplatin alone. | [9] |

Clinical Evaluation

A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT01837667) of this compound was conducted in patients with relapsed solid tumors.[1][4][9][10]

Study Design and Results

| Parameter | Details |

| Patient Population | 29 patients with progressive solid tumors.[9] |

| Dosing Regimen | Intravenous administration daily for 3 days in 21-day cycles.[9] |

| Dose Escalation Levels | 0.25, 0.50, 0.83, 1.25, 1.75, 2.33, and 3.1 mg/m².[10] |

| Maximum Tolerated Dose (MTD) | Not explicitly stated, but dose-limiting toxicities were observed at 3.1 mg/m².[10] |

| Recommended Phase II Dose | 2.33 mg/m² daily for 3 days every 3 weeks.[4] |

| Safety and Tolerability | Generally well-tolerated. The most common dose-limiting toxicities were reversible increases in serum creatinine.[10] |

| Efficacy | Of 20 response-evaluable patients, 10 (50%) had stable disease for four or more cycles. One patient with pancreatic adenocarcinoma had a partial response.[4] |

Experimental Protocols

PP2A Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of this compound on PP2A activity using a malachite green-based phosphatase assay kit.

Workflow for a PP2A Inhibition Assay.

Methodology:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the lysate with an antibody against the PP2A catalytic subunit, followed by precipitation with Protein A/G agarose beads.

-

Washing: Wash the immunoprecipitated beads several times to remove unbound proteins.

-

Inhibition Reaction: Resuspend the beads in a phosphatase assay buffer. Add varying concentrations of this compound and pre-incubate.

-

Phosphatase Reaction: Initiate the reaction by adding a phosphopeptide substrate (e.g., K-R-pT-I-R-R). Incubate at 37°C for a defined period.

-

Detection: Stop the reaction and add a malachite green solution to detect the amount of free phosphate released.

-

Measurement: Read the absorbance at approximately 650 nm using a microplate reader.

-

Analysis: Calculate the percentage of PP2A inhibition at each this compound concentration and determine the IC50 value.

Cell Viability Assay (XTT)

The XTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.

Workflow for an XTT Cell Viability Assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound, a chemotherapeutic agent, or a combination of both. Include untreated and vehicle-only controls. Incubate for the desired duration (e.g., 48-72 hours).

-

XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's protocol.

-

Incubation with XTT: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at approximately 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another therapeutic agent in a subcutaneous tumor xenograft model.

Workflow for an In Vivo Xenograft Study.

Methodology:

-

Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, at the desired concentration.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

-

Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy/radiation alone, combination therapy).

-

Drug Administration: Administer the treatments according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous).

-

Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.

-

Study Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.

-

Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

This compound represents a promising new approach in oncology by targeting the serine/threonine phosphatase PP2A. Its ability to sensitize cancer cells to chemotherapy and radiation has been demonstrated in a wide array of preclinical models and has shown preliminary signs of activity in early-phase clinical trials. The continued investigation of this compound, both as a single agent and in combination with other therapies, including immunotherapy, holds significant potential for improving outcomes for cancer patients. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology drug development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on LB-100 as a Protein Phosphatase 2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating a wide array of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous human malignancies. LB-100 is a first-in-class, water-soluble small molecule inhibitor of PP2A that has demonstrated significant potential as a cancer therapeutic.[1][2] Derived from the synthetic compound norcantharidin, this compound enhances the efficacy of standard chemotherapy and radiotherapy by preventing PP2A-mediated repair of cytotoxic damage, thereby promoting tumor cell apoptosis.[1][2] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, impact on key signaling pathways, preclinical data, and relevant experimental protocols.

Mechanism of Action

This compound functions as a competitive inhibitor of PP2A. It directly binds to the catalytic subunit of PP2A (PP2A-C), reducing its enzymatic activity.[1] This inhibition prevents the dephosphorylation of numerous substrate proteins that are essential for cell cycle control and DNA damage repair.[2] When used in conjunction with DNA-damaging agents like chemotherapy or radiation, this compound blocks the activation of PP2A-mediated repair mechanisms.[2] This forces malignant cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[2][3][4]

Recent studies have shown that this compound is also a catalytic inhibitor of Protein Phosphatase 5 (PPP5C), which shares significant structural homology with PP2A in its catalytic pocket.[1][5][6] This dual inhibition may contribute to the observed antitumor activity of this compound.[5][6]

Impact on Cellular Signaling Pathways

By inhibiting PP2A, this compound modulates multiple oncogenic signaling pathways, leading to a cellular environment that is more susceptible to cytotoxic agents.

PI3K/AKT/mTOR Pathway

PP2A is a negative regulator of the PI3K/AKT pathway. It dephosphorylates and inactivates AKT, a key kinase that promotes cell survival and proliferation. Inhibition of PP2A by this compound leads to hyperactivation of AKT and its downstream effector, mTOR. While this may seem counterintuitive for an anti-cancer agent, this sustained activation can lead to cellular stress and overload of oncogenic signaling, ultimately contributing to apoptosis, a concept known as "activation lethality".[7]

MAPK/ERK Pathway

The role of PP2A in the MAPK/ERK pathway is complex.[1] However, PP2A inhibition can lead to the hyperactivation of the RAS/RAF/MEK/ERK signaling cascade.[8] This overstimulation of a critical growth pathway can contribute to cellular stress and sensitize cancer cells to other therapies.[7][8]

DNA Damage Response (DDR)

This compound plays a crucial role in abrogating the DNA damage response. Following radiation, PP2A activity is often increased, which contributes to the activation of the G2/M cell cycle checkpoint and DNA repair.[3] this compound blocks this radiation-induced PP2A activation, leading to increased levels of γ-H2AX (a marker for DNA double-strand breaks), cell cycle arrest, and mitotic catastrophe.[3][4][9]

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in numerous preclinical models, primarily as a sensitizing agent for chemotherapy and radiation.

In Vitro Data

In various cancer cell lines, this compound has been shown to enhance the cytotoxic effects of standard treatments.

| Cell Line(s) | Cancer Type | Combination Agent | Key Finding | Reference |

| CNE1, CNE2 | Nasopharyngeal Carcinoma | Radiation | Dose enhancement factors of 1.83 and 1.97, respectively. | [3] |

| IOMM-LEE, GAR, CH-157 | Malignant Meningioma | Radiation | Enhanced radiosensitivity and reduced survival fraction in clonogenic assays. | [4] |

| UM-HMC1 | Mucoepidermoid Carcinoma | Cisplatin | Significantly enhanced cytotoxicity of cisplatin. | [10] |

| Ovarian Carcinoma Cells | Ovarian Cancer | Cisplatin | Sensitized cells to cisplatin-mediated cytotoxicity. | [11] |

| U87-TxR, NCI-H460/R | Glioblastoma, NSCLC (MDR) | Doxorubicin | Reduced P-glycoprotein expression, overcoming multidrug resistance. | [7][12] |

In Vivo Data

Animal xenograft models have corroborated the in vitro findings, showing that this compound can significantly improve tumor response to standard therapies.

| Xenograft Model | Cancer Type | Combination Agent | Key Finding | Reference |

| CNE1, CNE2 | Nasopharyngeal Carcinoma | Radiation (20 Gy) | Marked and prolonged tumor regression; dose enhancement factors of 2.98 and 2.27. | [3] |

| Fibrosarcoma | Fibrosarcoma | Doxorubicin (2.5 mg/kg) | Combined therapy led to significant tumor growth inhibition compared to either agent alone. | [9] |

| Pancreatic (Panc-1, BxPc-3) | Pancreatic Cancer | Doxorubicin | Chemosensitizing effects observed. | [9] |

| UM-HMC1 | Mucoepidermoid Carcinoma | Cisplatin (2.5 mg/kg) | Enhanced cytotoxicity of cisplatin in the xenograft model. | [10] |

| Malignant Meningioma | Malignant Meningioma | Radiation | Combined treatment prolonged survival of mice with intracranial xenografts compared to radiation alone. | [4] |

Detailed Experimental Protocols

In Vitro PP2A Inhibition Assay

This colorimetric assay measures the activity of PP2A by quantifying the release of phosphate from a synthetic substrate.[13][14]

Materials:

-

Recombinant PP2A enzyme

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% β-mercaptoethanol)

-

Substrate: p-nitrophenyl phosphate (p-NPP)

-

This compound (or other inhibitors) at various concentrations

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the sample (this compound dilution, positive control, or blank).

-

Add 100 µL of the p-NPP substrate solution to each well.

-

Initiate the reaction by adding 100 µL of the PP2A enzyme solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to PP2A activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the untreated control and determine the IC50 value.[15][16]

In Vivo Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model to test the efficacy of this compound in combination with another therapeutic agent.[17]

Materials:

-

Cancer cell line of interest (e.g., CNE1, UM-HMC1)

-

Immunocompromised mice (e.g., NSG, Nude)

-

Sterile PBS and Matrigel (optional)

-

This compound solution for injection (e.g., intraperitoneal)

-

Chemotherapeutic agent (e.g., cisplatin, doxorubicin)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) to a concentration of 1-10 x 10⁶ cells per 100-200 µL.[17]

-

Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[17]

-

Tumor Growth Monitoring: Allow tumors to establish. Once palpable, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[17]

-

Treatment: When tumors reach a mean volume of ~100-150 mm³, randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy/Radiation alone, (4) this compound + Chemotherapy/Radiation.[10]

-

Dosing: Administer treatments according to a predetermined schedule. For example, this compound (1.5 mg/kg) administered intraperitoneally every other day, and cisplatin (2.5 mg/kg) on a similar schedule.[9][10]

-

Endpoint Analysis: Continue monitoring tumor volume and animal weight. The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[17] At the endpoint, excise tumors and measure their final weight. Calculate tumor growth inhibition (TGI).

Clinical Development and Future Directions

This compound is currently being evaluated in several clinical trials for various cancers, both as a monotherapy and in combination with other treatments.[18] Active trials are investigating this compound in myelodysplastic syndromes (MDS), recurrent ovarian clear cell carcinoma, and metastatic colorectal cancer.[18][19][20] A Phase I trial in patients with relapsed solid tumors established a maximum tolerated dose (MTD) and demonstrated that this compound has potential anticancer activity on its own.[21]

The ability of this compound to sensitize tumors to chemotherapy, radiotherapy, and potentially immunotherapy positions it as a promising adjuvant therapy.[11][22] Future research will continue to explore optimal combination strategies, identify predictive biomarkers for patient response, and expand its application to a wider range of malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Facebook [cancer.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound, a novel Protein Phosphatase 2A (PP2A) inhibitor, sensitizes malignant meningioma cells to the therapeutic effects of radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antitumor Drug this compound Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SCIENCE: PP2A inhibition with this compound in cancer therapy [lixte.com]

- 12. researchgate.net [researchgate.net]

- 13. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]

- 15. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. clinicaltrials.eu [clinicaltrials.eu]

- 19. Facebook [cancer.gov]

- 20. PROGRAMS: Building a pipeline with this compound in multiple cancer indications [lixte.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. trial.medpath.com [trial.medpath.com]

The Role of LB-100 in DNA Damage Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A), has emerged as a promising agent in oncology, primarily through its ability to sensitize cancer cells to traditional DNA-damaging therapies such as radiation and chemotherapy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates DNA damage repair (DDR) pathways. By inhibiting PP2A, this compound disrupts the delicate balance of protein phosphorylation that governs the DDR, leading to the abrogation of cell cycle checkpoints and the potentiation of cytotoxicity from DNA-damaging agents. This guide summarizes key quantitative data, provides detailed experimental methodologies for assessing the effects of this compound, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanism of action.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). Key kinases such as Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) are activated in response to DNA lesions, initiating a cascade of phosphorylation events that orchestrate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.

Protein phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a critical role in regulating a multitude of cellular processes, including the DDR. PP2A acts as a tumor suppressor by dephosphorylating and inactivating key signaling proteins, thereby ensuring proper cell cycle progression and maintaining genomic stability.[1] The counterintuitive strategy of inhibiting this tumor suppressor has proven effective in sensitizing cancer cells to therapy. This compound is a water-soluble, first-in-class small molecule that competitively inhibits the catalytic subunit of PP2A.[2] This guide delves into the core mechanisms by which this compound disrupts DNA damage repair pathways, providing a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action: PP2A Inhibition and DDR Modulation

The primary mechanism by which this compound exerts its effects on DNA damage repair is through the inhibition of PP2A.[2] This inhibition leads to a state of hyperphosphorylation of numerous downstream targets, critically altering the cellular response to DNA damage.

Abrogation of the ATM/ATR-Mediated Checkpoint

Following DNA damage, ATM and ATR kinases are activated and phosphorylate a plethora of substrates, including the checkpoint kinases Chk1 and Chk2.[3] These activated checkpoint kinases, in turn, phosphorylate downstream effectors to induce cell cycle arrest, allowing time for DNA repair. PP2A is responsible for dephosphorylating and inactivating ATM, ATR, Chk1, and Chk2, thus acting as a crucial negative regulator of the DNA damage checkpoint.[1][3]

By inhibiting PP2A, this compound sustains the phosphorylation and activation of the ATM/ATR-Chk1/Chk2 signaling axis.[4] Paradoxically, this sustained activation does not lead to a more robust cell cycle arrest. Instead, it leads to checkpoint abrogation, forcing cells with damaged DNA to prematurely enter mitosis. This inappropriate mitotic entry with unrepaired DNA results in mitotic catastrophe and subsequent cell death, a key mechanism of this compound-mediated sensitization to DNA damaging agents.[4][5]

Inhibition of Homologous Recombination Repair

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage and are primarily repaired by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). Evidence suggests that this compound significantly impairs the HR pathway.[2][5] Studies have shown that in the presence of this compound and radiation, there is an increased retention of γ-H2AX foci, a marker for DSBs, indicating a failure to repair these lesions.[5][6]

Furthermore, while the formation of Rad51 foci, a key step in HR, is increased following treatment with this compound and radiation, the subsequent repair of DSBs is inhibited.[5] This suggests that while the initial steps of HR may be initiated, the completion of the repair process is blocked. The sustained phosphorylation of DDR proteins due to PP2A inhibition likely disrupts the coordinated series of events required for successful HR.

Quantitative Data on this compound's Efficacy

The sensitizing effect of this compound to DNA-damaging agents has been quantified in numerous preclinical studies. The following tables summarize key findings.

| Cell Line/Model | Combination Agent | Parameter | Value | Reference |

| U251 Glioblastoma | Radiation | Dose Enhancement Factor (DEF) | 1.45 | [5] |

| CNE1 Nasopharyngeal Carcinoma Xenograft | Radiation | Dose Enhancement Factor (DEF) | 2.98 | [6] |

| CNE2 Nasopharyngeal Carcinoma Xenograft | Radiation | Dose Enhancement Factor (DEF) | 2.27 | [6] |

Table 1: Radiation Sensitization by this compound

| Cell Line | Combination Agent | Parameter | Concentration of this compound | Result | Reference |

| DT7 Glioblastoma | Adavosertib | IC50 | 1000 nM | 3.5 µM (p < 0.05) | [7] |

| DT7 Glioblastoma | Adavosertib | IC50 | 2500 nM | 2.4 µM (p < 0.01) | [7] |

| CNE1 Nasopharyngeal Carcinoma | Radiation (8 Gy) | γ-H2AX expression | 2.5 µM | Significantly increased at 6 hours | [6] |

| CNE2 Nasopharyngeal Carcinoma | Radiation (8 Gy) | γ-H2AX expression | 2.5 µM | Significantly increased at 6 hours | [6] |

Table 2: Chemosensitization and Biomarker Modulation by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in DNA damage repair.

Immunofluorescence for γ-H2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with this compound and/or a DNA-damaging agent (e.g., radiation, etoposide) for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2AX, Ser139) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash cells three times with PBST. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBST and mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of cytotoxicity.

-

Cell Plating: Prepare a single-cell suspension and plate a known number of cells into multi-well plates. The number of cells plated will depend on the expected survival rate for each treatment condition.

-

Treatment: Allow cells to attach for several hours, then treat with this compound and/or a DNA-damaging agent.

-

Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

-

Staining: Wash the colonies with PBS and fix with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet in methanol for 10-30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The dose enhancement factor (DEF) can be calculated from the survival curves.

Western Blotting for DDR Proteins

This technique is used to detect changes in the expression and phosphorylation status of key DDR proteins.

-

Cell Lysis: Treat cells as desired, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATM, p-Chk1, p-Chk2, total ATM, total Chk1, total Chk2, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

References

- 1. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.6. PP2A Activity Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Radio-sensitizing Properties of LB-100

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LB-100 is a first-in-class, water-soluble small molecule inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A).[1][2] While traditionally viewed as a tumor suppressor, the inhibition of PP2A has emerged as a counterintuitive but effective therapeutic strategy to sensitize cancer cells to genotoxic agents, including radiation.[3][4][5] Preclinical studies across various cancer models, such as glioblastoma, meningioma, and nasopharyngeal carcinoma, have consistently demonstrated that this compound enhances the efficacy of radiotherapy.[3][6][7] The primary mechanisms of action involve the abrogation of DNA damage repair, induction of G2/M cell cycle arrest, and promotion of mitotic catastrophe.[2][6][7] This document provides a comprehensive overview of the preclinical data supporting the use of this compound as a radio-sensitizing agent, detailing the molecular mechanisms, experimental protocols, and quantitative outcomes.

Mechanism of Action: PP2A Inhibition and Radiosensitization

Radiation therapy primarily functions by inducing DNA lesions, particularly double-strand breaks (DSBs), which trigger cell cycle arrest and apoptosis if left unrepaired.[8][9] Cancer cells, however, can develop resistance by upregulating DNA damage response (DDR) pathways.[8] PP2A is a critical regulator of multiple cellular processes, including cell cycle progression and the DDR.[1][2]

Following radiation-induced DNA damage, PP2A activity is often increased, which contributes to the activation of cell cycle checkpoints (e.g., G2/M) to allow time for DNA repair.[6][7] By inhibiting PP2A, this compound disrupts this protective response. The key consequences of PP2A inhibition in the context of radiotherapy include:

-

Impaired DNA Damage Repair: this compound treatment leads to the sustained presence of γ-H2AX foci, a marker for DNA DSBs, indicating a diminished capacity for repair.[3][6][10] Studies suggest this may be due to the inhibition of the Homologous Recombination Repair (HRR) pathway, evidenced by decreased Rad51 foci.[2]

-

Induction of Mitotic Catastrophe: By inhibiting PP2A, this compound forces cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis prematurely.[1][2] This leads to abnormal chromosome segregation and a form of cell death known as mitotic catastrophe.[3][6][7] This is supported by observations of increased levels of pro-mitotic proteins like phosphorylated Polo-like kinase 1 (p-Plk1) and Cdk1.[2][7]

-

Modulation of Key Signaling Pathways: this compound has been shown to decrease the activation of pro-survival proteins like STAT3 and interfere with the p53 DNA-damage response pathway.[3][6]

The signaling cascade initiated by this compound in conjunction with radiation is visualized below.

Quantitative Data from Preclinical Studies

The radio-sensitizing effects of this compound have been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Radiosensitizing Effects of this compound

| Cell Line (Cancer Type) | This compound Conc. (µM) | Radiation Dose (Gy) | Metric | Value | Reference |

|---|---|---|---|---|---|

| IOMM-LEE (Meningioma) | 2.5 | 2-8 | SER at SF 0.5 | 2.35 | [6] |

| GAR (Meningioma) | 2.5 | 2-8 | SER at SF 0.5 | 1.82 | [6] |

| CNE1 (Nasopharyngeal) | 2.5 | 2-8 | Dose Enhancement Factor (DEF) | 1.83 | [7][11] |

| CNE2 (Nasopharyngeal) | 2.5 | 2-8 | Dose Enhancement Factor (DEF) | 1.97 | [7][11] |

| U251 (Glioblastoma) | - | 2-8 | Dose Enhancement Factor (DEF) | 1.45 | [3][5] |

SER: Sensitizer Enhancement Ratio; SF: Surviving Fraction; DEF: Dose Enhancement Factor.

Table 2: Effects of this compound and Radiation on Cellular Processes

| Cell Line (Cancer Type) | Treatment | Endpoint | Observation | Reference |

|---|---|---|---|---|

| IOMM-LEE, GAR (Meningioma) | This compound + RT | PP2A Activity | Abrogated radiation-induced increase in PP2A activity. | [6] |

| IOMM-LEE, GAR (Meningioma) | This compound + RT | Cell Cycle | Increased G2/M cell cycle arrest. | [6] |

| IOMM-LEE, GAR (Meningioma) | This compound + RT | DNA Damage | Increased γ-H2AX foci (marker of DSBs). | [6] |

| CNE1, CNE2 (Nasopharyngeal) | RT alone | PP2A Activity | 210-260% increase in activity vs. control. | [7] |

| CNE1, CNE2 (Nasopharyngeal) | This compound + RT | Cell Cycle | Significantly higher proportion of cells in G2/M phase. | [7] |

| U251 (Glioblastoma) | This compound + RT | Mitotic Catastrophe | Increased rate at 72 and 96 hours post-radiation. | [3][5] |

| U251 (Glioblastoma) | This compound + RT | DNA Damage | Sustained γ-H2AX expression at 24 hours. | [3][5] |

| U251 (Glioblastoma) | this compound + RT | p53 Expression | 3.68-fold decrease compared to RT alone. |[3][10] |

Table 3: In Vivo Radiosensitizing Effects of this compound in Xenograft Models

| Cancer Model | Treatment Groups | Key Finding | Reference |

|---|---|---|---|

| Intracranial Meningioma (IOMM-Luc cells) | Vehicle, this compound, RT, this compound + RT | Combined treatment significantly prolonged mouse survival compared to RT alone. | [6] |

| Subcutaneous Nasopharyngeal (CNE1, CNE2 cells) | Vehicle, this compound (1.5 mg/kg), RT (20 Gy), this compound + RT | Combined treatment caused marked and prolonged tumor regression. | [7][11] |

| Subcutaneous Glioblastoma (U251 cells) | Vehicle, this compound, RT, this compound + RT | Combination therapy significantly enhanced tumor growth delay and mouse survival. |[3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments cited in the literature.

In Vitro Experimental Workflow

Clonogenic Survival Assay:

-

Cell Plating: Seed cells (e.g., CNE1, IOMM-LEE) in 6-well plates at a density determined to yield 50-150 colonies per well. Allow cells to attach overnight.

-

Drug Treatment: Treat cells with a non-toxic concentration of this compound (e.g., 2.5 µM) for a specified duration (e.g., 3 hours) before irradiation.[6][7][11]

-

Irradiation: Irradiate cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 10-14 days until visible colonies form.

-

Staining and Counting: Fix colonies with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.

-

Analysis: Calculate the surviving fraction at each dose and plot survival curves. Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER).[6][7]

Cell Cycle Analysis:

-

Treatment: Treat cells with this compound and/or radiation as described above.

-

Harvesting: At a specified time point post-treatment (e.g., 24 or 48 hours), harvest cells by trypsinization.[6][7]

-

Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash out ethanol and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7]

Immunofluorescence for γ-H2AX:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Administer this compound and/or radiation.

-

Fixation and Permeabilization: At desired time points (e.g., 24 hours post-RT), fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[3]

-

Staining: Block with bovine serum albumin (BSA) and incubate with a primary antibody against phospho-histone H2AX (Ser139). Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus.[6]

In Vivo Experimental Workflow

Orthotopic and Subcutaneous Xenograft Models:

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation:

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) or an established bioluminescence signal. Randomize mice into four groups: (i) Vehicle control, (ii) this compound alone, (iii) Radiation alone, (iv) this compound + Radiation.[5][6][11]

-

Treatment Protocol:

-

This compound Administration: Administer this compound (e.g., 1.5 mg/kg) via intraperitoneal (IP) injection, typically for a set number of days or daily during radiation.[5][11]

-

Radiation: For the combination group, irradiate tumors a few hours (e.g., 3 hours) after this compound administration. Radiation can be delivered as a single high dose (e.g., 20 Gy) or in fractions (e.g., 4 Gy/fraction for 3 weeks). Use lead jigs to shield non-tumor areas.[5][7]

-

-

Monitoring and Endpoints:

-

Tumor Growth: Measure tumor dimensions with calipers three times per week and calculate volume (Volume = length x width² / 2). For orthotopic models, use bioluminescence imaging (BLI).[5][6]

-

Survival: Monitor mice for signs of distress and euthanize when tumors reach a predetermined maximum size (e.g., >1800 mm³) or when neurological symptoms appear. Record the date of euthanasia for Kaplan-Meier survival analysis.[5][6]

-

Ex Vivo Analysis: Upon euthanasia, tumors can be excised for immunohistochemistry (IHC) or Western blot analysis to assess protein markers.

-

Clinical Status and Future Directions

The compelling preclinical data have led to the investigation of this compound in human clinical trials. A Phase 1 study established that this compound was well-tolerated in adult patients with advanced solid tumors.[6][12] Ongoing and future trials are exploring this compound in combination with standard chemotherapy and radiotherapy for various cancers, including glioblastoma, sarcomas, and lung and ovarian cancers.[13][14] The strategy of combining this compound with radiotherapy holds significant promise, as it leverages a mechanism that directly undermines a core survival strategy of cancer cells when faced with radiation-induced damage. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this combination therapy.

References

- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. LIXTE Provides Update on Progress with this compound as a PP2A Inhibitor to Enhance Chemotherapy and Immunotherapy Cancer Treatments - BioSpace [biospace.com]

Preclinical Efficacy of LB-100 in Solid Tumors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-100 is a first-in-class, water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that is a key regulator of a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. In many solid tumors, the PP2A signaling pathway is dysregulated, contributing to uncontrolled cell growth and resistance to therapy. This compound's mechanism of action, which involves the inhibition of PP2A, leads to the hyperphosphorylation of numerous downstream protein targets, ultimately promoting mitotic catastrophe and enhancing the cytotoxic effects of conventional cancer therapies. This technical guide provides an in-depth overview of the preclinical studies of this compound in various solid tumors, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved.

Quantitative Data Summary

The preclinical efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated across a range of solid tumor cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency and therapeutic potential.

Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of this compound Monotherapy | Combination Agent | IC50 of Combination Agent (Alone) | IC50 of Combination Agent (with this compound) | Reference |

| BxPc-3 | Pancreatic Cancer | 2.3 - 3.98 | Doxorubicin | 2.33 µM | 1.09 µM | [1][2] |

| Panc-1 | Pancreatic Cancer | 1.7 - 3.87 | Doxorubicin | 1.73 µM | 1.91 µM (antagonistic) | [1][2] |

| SKOV-3 | Ovarian Cancer | 5 - 10.1 | Cisplatin | - | - | [1] |

| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | Cisplatin | - | - | [1] |

| DAOY | Medulloblastoma | 2.9 | Cisplatin | - | - | [3] |

| D341 | Medulloblastoma | 1.9 | Cisplatin | - | - | [3] |

| D283 | Medulloblastoma | 0.9 | Cisplatin | - | - | [3] |

| U87-TxR | Glioblastoma (Multidrug-Resistant) | >10 | Adavosertib | ~5 µM | 2.4 - 3.5 µM | [4] |

| NCI-H460/R | Non-Small Cell Lung Cancer (Multidrug-Resistant) | ~0.9 | Adavosertib | ~0.4 µM | <0.4 µM | [4] |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |

| Pancreatic Cancer | Panc-1 xenograft | This compound (2 mg/kg, i.p.) + Doxorubicin | Enhanced antitumor efficacy of doxorubicin | [2] |

| Ovarian Cancer | SKOV-3 intraperitoneal xenograft | This compound (1.5 mg/kg) + Cisplatin (2.5 mg/kg) | Significantly enhanced tumor growth inhibition and prevented disease progression | [5] |

| Medulloblastoma | DAOY intracranial xenograft | This compound + Cisplatin | Significantly prolonged survival compared to cisplatin alone | [3] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects by modulating several critical signaling pathways. As a PP2A inhibitor, it prevents the dephosphorylation of key proteins, leading to their sustained activation or altered function.

DNA Damage Response and Cell Cycle Checkpoint Abrogation

A primary mechanism by which this compound sensitizes cancer cells to chemotherapy and radiation is by disrupting the DNA damage response (DDR) and abrogating cell cycle checkpoints. In the presence of DNA-damaging agents, cancer cells typically arrest the cell cycle to allow for DNA repair. This compound, by inhibiting PP2A, leads to the hyperphosphorylation and inactivation of key checkpoint proteins such as Chk1 and Chk2, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[4][5]

References

- 1. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Efficacy of Chidamide and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

Dual Inhibition of PP2A and PPP5C by LB-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-100 is a water-soluble, small-molecule inhibitor that has garnered significant attention in oncology research. Initially identified as a potent inhibitor of protein phosphatase 2A (PP2A), subsequent studies have revealed its role as a dual catalytic inhibitor of both PP2A and protein phosphatase 5 (PPP5C).[1][2][3] PP2A is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways.[4][5][6][7] PPP5C is also involved in cellular processes relevant to cancer, including stress response and proliferation.[8][9][10] The dual inhibition by this compound presents a novel therapeutic strategy, primarily through the chemosensitization and radiosensitization of cancer cells.[11][12][13] This technical guide provides an in-depth overview of the mechanism, quantitative data, experimental protocols, and signaling pathways associated with this compound's function.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the catalytic subunits of PP2A (PP2Ac) and PPP5C.[3][11] Structurally, this compound belongs to the cantharidin/endothall family of inhibitors.[3] Its 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety is crucial for its inhibitory activity, as it coordinates with the metal ions (typically two metal ions) present in the active sites of these phosphatases.[1][2] This interaction blocks the access of phosphorylated substrates to the catalytic site, preventing dephosphorylation.

By inhibiting PP2A and PPP5C, this compound leads to the hyperphosphorylation of numerous downstream proteins. This disruption of the cellular phosphorylation balance affects multiple signaling pathways, leading to outcomes such as cell cycle checkpoint abrogation, induction of mitotic catastrophe in p53 wild-type or mutant cells, and apoptosis in p53-null cells.[11] A key therapeutic application of this compound is its ability to sensitize tumor cells to DNA-damaging agents like cisplatin and doxorubicin, and to radiation therapy.[11][12][14]

Data Presentation: Quantitative Analysis

The inhibitory activity of this compound has been quantified against both purified enzymes and various cancer cell lines. The following tables summarize these findings for comparative analysis.

Table 1: In Vitro Enzymatic Inhibition of PP2A and PPP5C by this compound

| Substrate | Phosphatase | IC50 (μM, mean ± SE) |

| Phosphopeptide (K-R-pT-I-R-R) | PP2Ac | 0.67 ± 0.05 |

| PPP5C | 4.9 ± 0.2 | |

| DiFMUP | PP2Ac | 0.39 ± 0.03 |

| PPP5C | 1.8 ± 0.1 | |

| [³²P]-labeled Histone | PP2Ac | 0.64 ± 0.04 |

| PPP5C | 2.5 ± 0.2 | |

| (Data sourced from D'Arcy et al., Mol Cancer Ther, 2019)[15] |

Table 2: In Vitro Cell Viability Inhibition by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |

| Fibrosarcoma (xenograft-derived) | Fibrosarcoma | 4.36 | [11] |

| BxPc-3 | Pancreatic Cancer | 0.85 | [11][16][17] |

| Panc-1 | Pancreatic Cancer | 3.87 - 3.98 | [11][16][17] |

| Various Cisplatin-Resistant | Various | 5.0 - 10.1 | [11][18] |

| Various Triple-Negative Breast Cancer | Breast Cancer | 1.17 - 7.145 | [19] |

Signaling Pathways and Experimental Workflows

The inhibition of PP2A and PPP5C by this compound perturbs multiple signaling cascades critical for cell survival and proliferation. The following diagrams, generated using the DOT language, visualize these interactions and a typical experimental workflow.

Signaling Pathways Modulated by this compound

Caption: this compound inhibits PP2A and PPP5C, leading to hyperactivation of pro-survival pathways.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's anti-cancer effects from cell culture to animal models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in this compound research.

Phosphatase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the release of free phosphate from a substrate, which is a direct measure of phosphatase activity.

Materials:

-

Purified recombinant PP2Ac or PPP5C enzyme.

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R).

-

Assay Buffer (e.g., 50mM Tris-HCl, 0.1mM CaCl₂, pH 7.0).

-

Malachite Green Reagent A (Malachite green in sulfuric acid).

-

Malachite Green Reagent B (stabilizer, e.g., polyvinyl alcohol).

-

Phosphate Standard (e.g., KH₂PO₄) for standard curve.

-

96-well microtiter plate.

-

Microplate reader (absorbance at ~620-660 nm).

Procedure:

-

Prepare Phosphate Standards: Create a serial dilution of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 400 pmol/well).

-

Prepare Malachite Green Solution: Just prior to use, mix Reagent A and Reagent B according to the manufacturer's instructions (e.g., 100 parts A to 1 part B).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

This compound at various concentrations (or vehicle control).

-

Purified PP2Ac or PPP5C enzyme.

-

-

Pre-incubation: Mix and pre-incubate the plate for ≥10 minutes at room temperature (23-25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubation: Incubate the plate for 10-30 minutes at 37°C. The optimal time depends on the enzyme's specific activity.

-

Stop Reaction & Color Development: Stop the reaction by adding the prepared Malachite Green Solution to each well. This solution is acidic and will stop the enzymatic reaction while also reacting with the released free phosphate. Incubate for 15-20 minutes at room temperature for color to develop.

-

Measurement: Read the absorbance of each well at ~620 nm using a microplate reader.

-

Analysis: Subtract the blank (no enzyme) absorbance from all readings. Calculate the amount of phosphate released using the standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC50 value using a 4-parameter logistic fit.[7][14][20][21]

Cell Viability Assay (MTT-Based)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well cell culture plate.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO, or SDS in HCl).

-

Microplate reader (absorbance at ~570 nm, reference wavelength >650 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated controls.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Measurement: Read the absorbance at 570 nm. A reference wavelength of ~690 nm can be used to subtract background absorbance.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[4][11][12]

Western Blot for Phosphorylated Proteins

This technique is used to detect specific phosphorylated proteins in cell lysates, providing insight into the activation state of signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors .

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[5]

-

Primary antibodies (specific for the phosphorylated protein of interest and the total protein as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) detection reagents.

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA). Add SDS-PAGE sample buffer to equal amounts of protein from each sample and denature by heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Pre-wet PVDF membranes in methanol.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Repeat the washing step with TBST.

-

Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation status upon treatment with this compound.[1][5]

Conclusion

This compound is a promising anti-cancer agent that acts through the dual inhibition of PP2A and PPP5C. Its ability to disrupt multiple oncogenic signaling pathways and sensitize tumors to conventional therapies provides a strong rationale for its continued investigation in preclinical and clinical settings.[11][12] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration of this compound's therapeutic potential and the broader implications of phosphatase inhibition in cancer treatment.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. researchgate.net [researchgate.net]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 7. sciencellonline.com [sciencellonline.com]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. broadpharm.com [broadpharm.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vivo Pharmacokinetics of LB-100

This guide provides a comprehensive overview of the in vivo pharmacokinetics of LB-100, a first-in-class small-molecule inhibitor of protein phosphatase 2A (PP2A). The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's behavior in living systems, methodologies for its study, and its mechanism of action.

Introduction